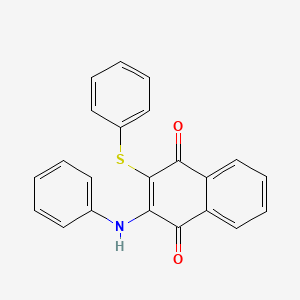

2-Anilino-3-(phenylsulfanyl)naphthoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Anilino-3-(phenylsulfanyl)naphthoquinone is a synthetic naphthoquinone derivative . It has been associated with antifungal activity . The compound’s unique structure allows for investigations into various fields, including medicinal chemistry, organic synthesis, and material science.

Synthesis Analysis

The preparation of 2-chloro-3-(anilino)-1,4-naphthoquinones was performed following the procedure reported in the literature with some modifications. 2,3-Dichloro-1,4-naphthoquinone was dissolved in methanol and a large excess of aniline was added .Molecular Structure Analysis

The molecular structure of 2-Anilino-3-(phenylsulfanyl)naphthoquinone is unique and allows modulation of the substituent effects on the electronic properties of the quinone system .Chemical Reactions Analysis

The biological activity of quinones has been related to their redox properties and their capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .Scientific Research Applications

- Researchers have investigated the inhibition of C. albicans’ transition from cellular yeast to filamentous form (Y–M) using anilino-, dianilino-, phenoxy-, and diphenoxy-1,4-naphthoquinones .

- Specifically, 2-(anilino)-3-(2,4-dinitroanilino)-1,4-naphthoquinone derivatives were prepared and evaluated for their inhibitory activity on germ tube formation (Y–M) of C. albicans .

- These compounds find use in various medicinal and biological contexts, including antitubercular, antimalarial, antibacterial, antitumor, and larvicidal applications .

- The presence of nitrogen, sulfur, or oxygen atoms in the substituent allows modulation of electronic properties .

- Researchers have achieved a clean, fast, and simple preparation of 2-(phenylamino)-1,4-naphthoquinone derivatives (PANs) by reacting substituted anilines with naphthoquinone under ultrasound conditions .

- This methodology can also be applied to prepare 2-chloro-3-(phenylamino)-1,4-naphthoquinones (ClPANs) .

Antifungal Activity

Germ Tube Formation Inhibition

Medicinal Applications

Synthesis and Structure Studies

Ultrasound-Assisted Preparation

Redox Properties and Biological Activity

Mechanism of Action

Target of Action

The primary targets of 2-Anilino-3-(phenylsulfanyl)naphthoquinone are the cellular components of the fungus Candida albicans . This compound has been associated with antifungal activity . Another potential target is the Epidermal Growth Factor Receptor (EGFR), which is a key protein signaling regulator for many cellular events including cancer-related processes .

Mode of Action

2-Anilino-3-(phenylsulfanyl)naphthoquinone interacts with its targets through its redox properties, accepting one or two electrons to form intermediate species . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties . In the case of EGFR, it acts as an inhibitor .

Biochemical Pathways

The affected pathways of 2-Anilino-3-(phenylsulfanyl)naphthoquinone are related to the redox properties of the compound. The formation of intermediate species can lead to interactions with crucial cellular molecules, resulting in changes in their biological properties . When acting on EGFR, it inhibits pro-oncogenic downstream signaling pathways including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK .

Pharmacokinetics

The compound’s redox properties and its ability to form intermediate species suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-Anilino-3-(phenylsulfanyl)naphthoquinone’s action include the modification of biological properties of crucial cellular molecules such as oxygen, DNA, and proteins . It also inhibits the conversion of Candida albicans from cellular yeast to filamentous form , and inhibits the EGFR, leading to the suppression of pro-oncogenic downstream signaling pathways .

Action Environment

It’s worth noting that the effectiveness of this compound may be influenced by the specific biological environment in which it is applied, such as the presence of other cellular molecules and the redox state of the environment .

Future Directions

The unique structure of 2-Anilino-3-(phenylsulfanyl)naphthoquinone allows for investigations into various fields, including medicinal chemistry, organic synthesis, and material science. Further studies on the synthesis, structure, and physicochemical properties of this compound could lead to more selective biological activity and potential future medicinal applications .

properties

IUPAC Name |

2-anilino-3-phenylsulfanylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2S/c24-20-17-13-7-8-14-18(17)21(25)22(26-16-11-5-2-6-12-16)19(20)23-15-9-3-1-4-10-15/h1-14,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMVSSDTUHRYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2688080.png)

![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2688095.png)